molecular formula C12H15FN2O2 B1613114 1-(4-Fluoro-3-nitrobenzyl)piperidine CAS No. 509093-74-7

1-(4-Fluoro-3-nitrobenzyl)piperidine

Cat. No. B1613114
Key on ui cas rn: 509093-74-7
M. Wt: 238.26 g/mol
InChI Key: ODCAALVDGZDACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293923B2

Procedure details

4-Fluoro-3-nitro-benzaldehyde (3.39 g, 0.0200 mol) was dissolved in methylene chloride (100 mL) and acetic acid (3.50 mL, 0.0616 mol) and the mixture was cooled to −10° C. Piperidine (2.4 mL, 0.024 mol) was then added to the cooled mixture over 10 minutes. Sodium triacetoxyborohydride (17.0 g, 0.0802 mol) was added in one portion. After stirring at 0° C. for 18 hours, the reaction was poured into a mixture of 1N aqueous HCl and ice. The organic phase was removed, and the aqueous layer was made basic by the addition of NaOH pellets. The aqueous layer was extracted twice with methylene chloride, dried over magnesium sulfate, filtered and concentrated. The residue was taken up in methylene chloride and purified by silica gel chromatography (ethyl acetate/hexanes as eluent) followed by further purification by preparative HPLC to yield 2.69 g of 1-(4-fluoro-3-nitro-benzyl)-piperidine as a TFA salt.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C(O)(=O)C.[NH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl>C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was removed
ADDITION
Type
ADDITION
Details
the aqueous layer was made basic by the addition of NaOH pellets
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate/hexanes as eluent)
CUSTOM
Type
CUSTOM
Details
followed by further purification by preparative HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=C(CN2CCCCC2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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